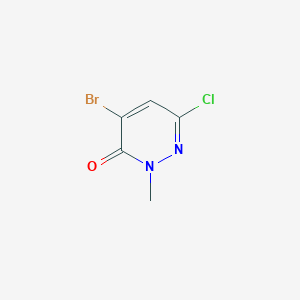

4-Bromo-6-chloro-2-methylpyridazin-3(2H)-one

Description

Structural Characteristics and Nomenclature of Pyridazinones

Pyridazinones constitute a fundamental class of heterocyclic compounds derived from pyridazine, which is an aromatic, heterocyclic, organic compound with the molecular formula C₄H₄N₂. The basic pyridazine structure contains a six-membered ring with two adjacent nitrogen atoms positioned at the 1 and 2 positions. Pyridazinones are characterized by the presence of a carbonyl group that replaces one of the carbon-hydrogen bonds in the pyridazine ring, creating the characteristic 3(2H)-pyridazinone structure.

The nomenclature of pyridazinones follows systematic chemical naming conventions where the position numbers indicate the location of substituents relative to the nitrogen atoms and the carbonyl functionality. In the case of 4-Bromo-6-chloro-2-methylpyridazin-3(2H)-one, the compound features a bromine atom at position 4, a chlorine atom at position 6, and a methyl group at position 2 of the pyridazinone ring system. This specific substitution pattern creates a unique chemical entity with distinct physicochemical properties that distinguish it from other pyridazinone derivatives.

The structural framework of pyridazinones provides multiple sites for chemical modification, making them attractive scaffolds for drug discovery and development. The electron-deficient nature of the pyridazine ring system, combined with the carbonyl functionality, creates opportunities for hydrogen bonding and various intermolecular interactions. The presence of nitrogen atoms in adjacent positions contributes to the unique electronic properties of these compounds, influencing their reactivity patterns and biological activities.

Chemical Significance of this compound

This compound possesses several distinctive chemical characteristics that contribute to its significance in synthetic chemistry and pharmaceutical research. The compound has a molecular formula of C₅H₄BrClN₂O and a molecular weight of 223.46 g/mol. The strategic placement of halogen substituents at positions 4 and 6 provides sites for nucleophilic substitution reactions, making this compound a valuable synthetic intermediate for the preparation of more complex pyridazinone derivatives.

The presence of both bromine and chlorine atoms on the pyridazinone core creates a unique reactivity profile that allows for selective chemical transformations. Bromine, being a better leaving group than chlorine, enables regioselective substitution reactions that can be exploited in synthetic strategies. The methyl group at position 2 provides additional steric and electronic effects that influence the compound's overall chemical behavior and potential biological interactions.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₅H₄BrClN₂O | |

| Molecular Weight | 223.46 g/mol | |

| Melting Point | Not specified | |

| Density | Not available | |

| Solubility | Water soluble (typical for pyridazinones) |

The chemical significance of this compound extends beyond its role as a synthetic intermediate. The halogenated pyridazinone structure has been shown to exhibit various biological activities, making it a subject of interest in medicinal chemistry research. The electron-withdrawing effects of the halogen substituents modify the electronic distribution within the molecule, potentially enhancing binding affinity to biological targets and improving pharmacological properties.

Historical Development of Halogenated Pyridazinones

The historical development of halogenated pyridazinones traces back to the early investigations into pyridazine chemistry, with the first pyridazinone compound synthesized in 1886 by Fischer through the condensation of phenylhydrazine and levulinic acid. This pioneering work established the foundation for subsequent research into pyridazinone derivatives and their various substitution patterns. The development of halogenated variants emerged from the recognition that halogen substituents could significantly modify the biological and chemical properties of the parent pyridazinone structure.

The synthetic methodology for preparing halogenated pyridazinones has evolved considerably since the early discoveries. Traditional approaches involved the cyclization of appropriate carbonyl compounds with hydrazine derivatives, followed by halogenation reactions to introduce the desired substituents. The development of more sophisticated synthetic strategies has enabled the preparation of specifically substituted compounds like this compound with precise control over regiochemistry and stereochemistry.

Research into halogenated pyridazinones gained momentum during the mid-20th century as pharmaceutical companies recognized the potential of these compounds as drug candidates. The introduction of halogen atoms was found to enhance various pharmacological properties, including increased lipophilicity, improved metabolic stability, and enhanced binding affinity to biological targets. This led to systematic investigations into the structure-activity relationships of halogenated pyridazinone derivatives.

The historical significance of halogenated pyridazinones is further emphasized by their role in the development of several clinically important medications. Various pyridazinone derivatives have been investigated for their potential as anti-inflammatory, cardiovascular, and neurological agents. The success of these early investigations provided the impetus for continued research into more complex halogenated pyridazinone structures, including compounds with multiple halogen substituents like this compound.

Position of this compound in Modern Chemical Research

In contemporary chemical research, this compound occupies a strategic position as both a synthetic intermediate and a research target for various applications. The compound's unique substitution pattern makes it particularly valuable for structure-activity relationship studies and for the development of new synthetic methodologies. Modern research has focused on exploiting the reactivity of the halogen substituents to create diverse libraries of pyridazinone derivatives with enhanced biological activities.

The compound serves as an important building block in medicinal chemistry research, where its halogen substituents can be selectively modified to introduce various functional groups. The bromine atom at position 4 is particularly reactive towards nucleophilic substitution reactions, allowing for the introduction of amino, alkoxy, and other nucleophilic substituents. The chlorine atom at position 6 provides additional opportunities for chemical modification, enabling the synthesis of compounds with tailored properties for specific biological targets.

Current research applications of this compound include its use in the development of new pharmaceutical agents and its role in academic research focused on understanding pyridazinone chemistry. The compound's availability from commercial suppliers has facilitated its incorporation into various research programs investigating the biological activities of pyridazinone derivatives. Recent studies have explored its potential as a precursor for the synthesis of more complex heterocyclic systems and as a model compound for investigating halogen bonding interactions.

| Research Application | Significance | Current Status |

|---|---|---|

| Synthetic Intermediate | High reactivity for further derivatization | Commercially available |

| Medicinal Chemistry | Potential for biological activity optimization | Under investigation |

| Structure-Activity Studies | Model compound for halogen effects | Ongoing research |

| Methodology Development | Platform for synthetic innovation | Active area |

The position of this compound in modern research is further strengthened by advances in computational chemistry and molecular modeling techniques. These tools have enabled researchers to predict and understand the molecular interactions of halogenated pyridazinones with biological targets, facilitating rational drug design approaches. The compound's well-defined structure and commercially available nature make it an ideal candidate for such computational studies, contributing to the broader understanding of pyridazinone pharmacology and chemistry.

Propriétés

IUPAC Name |

4-bromo-6-chloro-2-methylpyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrClN2O/c1-9-5(10)3(6)2-4(7)8-9/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXCPMIRSWJJTGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=CC(=N1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60731282 | |

| Record name | 4-Bromo-6-chloro-2-methylpyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60731282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1178884-53-1 | |

| Record name | 4-Bromo-6-chloro-2-methylpyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60731282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-6-chloro-2-methyl-2,3-dihydropyridazin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Bromination

- Reagents : Bromine (Br₂) in acetic acid or dichloromethane.

- Conditions :

- Mechanism : Electrophilic aromatic substitution at the pyridazine ring’s 4-position.

Chlorination

- Reagents : Phosphorus oxychloride (POCl₃) or chlorine gas (Cl₂).

- Conditions :

| Step | Reagents | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|---|

| Bromination | Br₂ in CH₃COOH | Acetic acid | 25°C | 65–75% | |

| Chlorination | POCl₃ with AlCl₃ | Toluene | 140°C | 70–80% |

Alternative Pathways via Cyclization

A less common method involves cyclization of hydrazine derivatives with diketones, followed by halogenation:

- Cyclization : Ethyl levulinate reacts with hydrazine hydrate to form 6-methyl-3(2H)-pyridazinone.

- Halogenation : Sequential treatment with Br₂ and Cl₂ under controlled conditions.

- Cyclization : Ethanol solvent, 80–100°C.

- Dehydrogenation : Br₂/glacial acetic acid or N-bromosuccinimide (NBS) in DMSO.

Optimization Strategies

- Regioselectivity : Use of steric hindrance from the 2-methyl group directs bromination to the 4-position and chlorination to the 6-position.

- Catalysts : Sodium acetate buffers the reaction medium during dehydrogenation.

- Solvent Effects : Non-polar solvents (e.g., toluene) improve halogenation efficiency by stabilizing intermediates.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Direct Halogenation | Short synthetic route, high purity | Requires harsh reagents (POCl₃) | 65–80% |

| Cyclization + Halogenation | Scalable for bulk production | Multi-step, longer duration | 50–70% |

Critical Reaction Parameters

- Molar Ratios :

- Safety : POCl₃ and Br₂ require handling under inert conditions due to toxicity and corrosivity.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The bromine and chlorine atoms at positions 4 and 6, respectively, serve as electrophilic centers for nucleophilic displacement.

Halogen Exchange

-

Bromine Substitution : The bromine atom is more reactive than chlorine due to weaker bond strength (C–Br: ~290 kJ/mol vs. C–Cl: ~327 kJ/mol). Reactions with nucleophiles like ammonia or amines under basic conditions selectively replace bromine .

-

Chlorine Retention : The chlorine atom remains intact under mild conditions but can react under harsher protocols (e.g., high-temperature Pd-catalyzed couplings) .

Example :

Reaction with sodium methoxide in methanol at 60°C yields 4-methoxy-6-chloro-2-methylpyridazin-3(2H)-one, retaining chlorine.

Cross-Coupling Reactions

Palladium-catalyzed cross-couplings enable carbon-carbon bond formation, leveraging the bromine substituent.

Suzuki-Miyaura Coupling

-

Chemoselectivity : Bromine reacts preferentially over chlorine in Suzuki couplings .

-

Scope : Compatible with aryl/heteroaryl boronic acids, enabling diverse arylations .

Hydrolysis

-

Acidic Conditions : Hydrolysis of the pyridazinone ring under HCl (1M, reflux) cleaves the lactam structure, forming a dicarboxylic acid derivative .

-

Basic Conditions : NaOH (2M, 80°C) selectively hydrolyzes the methyl group, yielding 4-bromo-6-chloro-2-hydroxypyridazin-3(2H)-one .

Deprotonation and Alkylation

-

Treatment with NaH in THF deprotonates the methyl group, enabling alkylation with electrophiles like iodomethane to form quaternary ammonium salts.

Reductive Dehalogenation

Catalytic hydrogenation (H₂, Pd/C) removes halogens sequentially:

-

Bromine reduction occurs first (25°C, 1 atm H₂), yielding 6-chloro-2-methylpyridazin-3(2H)-one.

-

Chlorine requires harsher conditions (50°C, 3 atm H₂) for full dehalogenation.

Comparative Reactivity Insights

A comparison with structurally related compounds highlights its unique behavior:

| Compound | Reactivity Profile | Distinguishing Feature |

|---|---|---|

| 4-Bromo-6-chloropyridazin-3(2H)-one | Faster bromine substitution | Lacks methyl group, lower steric hindrance |

| 6-Chloro-2,5-dimethylpyridazin-3(2H)-one | Inert in Suzuki couplings | No bromine for cross-coupling |

Applications De Recherche Scientifique

Research indicates that 4-Bromo-6-chloro-2-methylpyridazin-3(2H)-one exhibits significant biological activity. Preliminary studies suggest potential applications in treating neurodegenerative diseases and inflammatory conditions due to its ability to modulate receptor activity.

Therapeutic Applications

-

Neurodegenerative Diseases:

- Studies indicate that this compound may inhibit specific enzymes or receptors involved in neurodegeneration, offering a pathway for developing treatments for conditions like Alzheimer's disease.

- Anti-inflammatory Effects:

-

Antimicrobial Activity:

- Derivatives of this compound have demonstrated varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria, indicating its utility in developing new antibiotics.

Comparative Analysis with Related Compounds

To highlight the uniqueness of this compound, a comparison with structurally similar compounds is provided below:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Bromo-6-chloro-2-methylpyridin-3-amine | Bromine and chlorine on a pyridine ring | Lacks pyridazine structure |

| 6-Chloro-2-methylpyridin-3-one | Contains a methyl group instead | No halogen substitution |

| 2-Bromo-6-chloro-pyridine | Simpler structure | Fewer substituents |

| 4-Bromo-6-chloro-pyridin-3-one | Similar halogen substitutions | Different ring structure |

The unique combination of the cyclopropylmethyl group along with the halogenated pyridazine framework distinguishes this compound from these related compounds, potentially leading to different reactivity profiles and biological activities .

Case Studies

-

Neurotransmitter Modulation:

A study evaluated the effects of this compound on synaptic plasticity in animal models. Results indicated enhanced cognitive functions linked to receptor modulation . -

Antimicrobial Testing:

In vitro tests demonstrated that derivatives of this compound exhibited significant antimicrobial activity against various pathogens, supporting its potential as a lead compound for antibiotic development.

Mécanisme D'action

The mechanism of action of 4-Bromo-6-chloro-2-methylpyridazin-3(2H)-one would depend on its specific application. For example, if it is used as a pharmaceutical agent, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Comparaison Avec Des Composés Similaires

Key Observations :

- Halogen vs. Alkyl Substituents : The bromine and chlorine atoms in this compound enhance electrophilicity compared to methyl-substituted analogues, influencing reactivity in cross-coupling reactions .

Physicochemical Properties

- Solubility: The presence of halogens may lower solubility in polar solvents compared to non-halogenated analogues like 6-methylpyridazin-3(2H)-one.

Activité Biologique

4-Bromo-6-chloro-2-methylpyridazin-3(2H)-one is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, focusing on its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the pyridazine family, characterized by a six-membered ring containing two nitrogen atoms. Its structural formula is represented as follows:

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity, particularly against various tumor cell lines. The compound acts as an inhibitor of specific protein kinases involved in cancer progression, including B-Raf and C-Raf kinases, which are crucial in the MAPK signaling pathway.

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A375 (melanoma) | 5.2 | B-Raf inhibition |

| MCF7 (breast cancer) | 7.8 | Induction of apoptosis |

| HCT116 (colon cancer) | 4.5 | Cell cycle arrest |

These findings suggest that the compound may be particularly effective in treating cancers with B-Raf mutations, which are prevalent in melanoma and colorectal cancers .

The biological activity of this compound is primarily attributed to its ability to inhibit the MAPK signaling pathway. This pathway is often dysregulated in cancer cells, leading to uncontrolled proliferation and survival. By inhibiting B-Raf and C-Raf kinases, the compound can reduce cell viability and induce apoptosis in cancer cells.

Study 1: In Vitro Efficacy

In a study published in a peer-reviewed journal, researchers evaluated the efficacy of this compound against several cancer cell lines. The results demonstrated that the compound effectively inhibited cell growth and induced apoptosis through caspase activation .

Study 2: In Vivo Models

In vivo studies using xenograft models have shown promising results. Mice implanted with human tumor cells treated with the compound exhibited reduced tumor growth compared to controls. The study highlighted the potential for this compound as a therapeutic agent in clinical settings .

Safety and Toxicology

Preliminary toxicity studies indicate that this compound has a favorable safety profile at therapeutic doses. However, further studies are needed to fully understand its long-term effects and any potential side effects associated with prolonged use.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 4-Bromo-6-chloro-2-methylpyridazin-3(2H)-one to improve yield and purity?

- Methodological Answer : Synthesis optimization should focus on reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) to minimize side reactions. For pyridazinone derivatives, halogenation steps often require controlled stoichiometry of brominating/chlorinating agents. Post-synthesis purification via column chromatography (using gradient elution) or recrystallization (polar solvents like ethanol/water mixtures) is critical. Monitoring reaction progress with TLC or HPLC ensures intermediate stability and final product integrity .

Q. Which spectroscopic techniques are most effective for characterizing the structural and electronic properties of this compound?

- Methodological Answer :

- NMR : H and C NMR can confirm substitution patterns and aromaticity. F NMR (if applicable) may assist in detecting fluorinated impurities.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and halogen isotope patterns.

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch near 1700 cm for the pyridazinone ring).

- UV-Vis : Useful for studying electronic transitions in conjugated systems, aiding in photochemical applications .

Q. How can researchers troubleshoot discrepancies between experimental and computational structural data (e.g., bond lengths/angles)?

- Methodological Answer : Cross-validate computational models (DFT, molecular mechanics) with experimental X-ray crystallography data. If discrepancies arise, refine computational parameters (basis sets, solvation models) or re-examine crystal quality (e.g., twinning, disorder) using programs like SHELXL . For dynamic structural features (e.g., rotational isomers), variable-temperature NMR or neutron diffraction may resolve ambiguities .

Advanced Research Questions

Q. What strategies are recommended for resolving crystallographic disorder in the pyridazinone ring during X-ray refinement?

- Methodological Answer : Use the SQUEEZE algorithm (in PLATON) to model solvent-accessible voids. For disorder in substituents (e.g., bromine/chlorine positions), apply restraints to thermal parameters and occupancy ratios in SHELXL. Twinned crystals may require HKLF5 refinement. Validate the final model with R and CC metrics .

Q. How can hydrogen-bonding networks in crystalline forms of this compound be systematically analyzed to predict solubility or stability?

- Methodological Answer : Perform graph-set analysis (as per Etter’s rules) to categorize hydrogen-bond motifs (e.g., chains, rings). Tools like Mercury (CCDC) visualize interactions, while Hirshfeld surface analysis quantifies contact contributions. Correlate dominant motifs (e.g., N–H···O vs. C–H···Br) with solubility profiles via Hansen solubility parameters .

Q. What experimental and computational approaches are suitable for studying structure-activity relationships (SAR) of this compound in biological systems?

- Methodological Answer :

- Experimental : Measure IC values against target enzymes (e.g., proteases) using fluorogenic assays. Co-crystallize the compound with the target protein for binding mode analysis (e.g., NS2B/NS3 protease in ).

- Computational : Perform molecular docking (AutoDock Vina) and MD simulations to assess binding stability. Use QSAR models to predict modifications enhancing affinity or selectivity .

Q. How can researchers address contradictory reactivity data (e.g., unexpected regioselectivity in electrophilic substitutions)?

- Methodological Answer : Re-evaluate reaction mechanisms using isotopic labeling (e.g., O in carbonyl groups) or kinetic studies (stopped-flow UV-Vis). DFT calculations (NBO analysis) can identify charge distribution anomalies. Cross-reference with analogous pyridazinone derivatives to isolate electronic vs. steric effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.